molecular formula C9H9BrO2 B1524407 1-(2-Bromophenoxy)propan-2-one CAS No. 40100-63-8

1-(2-Bromophenoxy)propan-2-one

Cat. No.: B1524407
CAS No.: 40100-63-8
M. Wt: 229.07 g/mol
InChI Key: SMOLOXXOYDWKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenoxy)propan-2-one is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenoxy)propan-2-one typically involves the bromination of phenoxyacetone. One common method is the reaction of phenoxyacetone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the phenoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, thereby optimizing the production process.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromophenoxy)propan-2-one is unique due to its specific combination of a bromine atom, phenoxy group, and acetone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .

Properties

IUPAC Name

1-(2-bromophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOLOXXOYDWKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenoxy)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenoxy)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Bromophenoxy)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(2-Bromophenoxy)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(2-Bromophenoxy)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(2-Bromophenoxy)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.